1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate
Description
1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate is a diazaspiro compound characterized by a bicyclic structure with nitrogen atoms at positions 1 and 7 of the spiro[4.5]decane framework. The benzyl and tert-butyl ester groups at these positions confer distinct physicochemical properties, such as enhanced hydrolytic stability (tert-butyl) and synthetic versatility (benzyl) . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, leveraging the conformational rigidity of the spiro system to optimize drug candidates’ bioavailability and target binding .
Properties
IUPAC Name |
1-O-benzyl 9-O-tert-butyl 1,9-diazaspiro[4.5]decane-1,9-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-20(2,3)27-18(24)22-13-7-11-21(16-22)12-8-14-23(21)19(25)26-15-17-9-5-4-6-10-17/h4-6,9-10H,7-8,11-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGVSKRDDSIZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCN2C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Stepwise Preparation Method (Based on CN107383007A)
This method involves six key steps with controlled reaction conditions to optimize yield and purity:
| Step | Reaction Description | Reagents/Conditions | Temperature (°C) | Time | Product/Intermediate |
|---|---|---|---|---|---|
| 1 | Acylation of starting compound with oxalyl chloride | Oxalyl chloride, dichloromethane | 0 to RT (25) | 5 hours | Compound 2 (Acyl chloride) |
| 2 | Reaction with triethylamine to form amide intermediate | Triethylamine | 0 | 4 hours | Compound 3 |
| 3 | Nucleophilic addition with vinylmagnesium bromide | Vinyl RMgBr (Grignard reagent) | -60 | 3 hours | Compound 4 |
| 4 | Base-induced coupling with compound 5 (ring formation) | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 0 to RT (25) | 2 hours | Compound 6 |
| 5 | Catalytic hydrogenation and cyclization | Hydrogen gas, Pd catalyst | 50 | 5 hours | Compound 7 |
| 6 | Final esterification with benzyl chloroformate | Benzyl chloroformate, base | RT (25) | 10 hours | Final product (1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate) |
- The reaction temperatures and times are critical to control side reactions and maximize yield.
- The use of vinylmagnesium bromide at low temperature (-60°C) ensures regioselective addition.
- DBU is employed as a strong base to facilitate ring closure efficiently.
- Hydrogenation step is essential to reduce intermediates and promote cyclization.
- Final esterification with benzyl chloroformate introduces the benzyl protecting group at the nitrogen.
Reaction Conditions and Optimization
| Step | Temperature Range (°C) | Reaction Time | Key Considerations |
|---|---|---|---|
| 1 | 0 to 25 | 5 hours | Maintain low temperature to avoid decomposition of acyl chloride intermediate |
| 2 | 0 | 4 hours | Triethylamine must be dry and in excess to neutralize HCl formed |
| 3 | -60 | 3 hours | Low temperature critical for selectivity of Grignard addition |
| 4 | 0 to 25 | 2 hours | DBU concentration and solvent choice affect cyclization efficiency |
| 5 | 50 | 5 hours | Hydrogen pressure and catalyst loading affect reduction rate |
| 6 | 25 | 10 hours | Base and solvent choice influence esterification yield |
Research Findings and Industrial Relevance
- The method described exhibits a relatively short synthetic route with manageable reaction conditions, making it suitable for scale-up.
- The use of common reagents such as oxalyl chloride, vinylmagnesium bromide, and benzyl chloroformate facilitates accessibility.
- The multi-step process allows for purification of intermediates, enhancing the final product purity.
- The reaction times and temperatures have been optimized to balance reaction completion with minimizing side products.
- The hydrogenation step is critical for ring closure and must be carefully controlled to avoid over-reduction.
Comparative Notes on Related Methods
While the above method focuses on 1,7-diazaspiro[4.5]decane derivatives, related compounds such as tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylates have been synthesized via longer routes involving ethyl malonate and lithium borohydride reductions, ring closures with cesium carbonate, and Boc protection steps. These methods emphasize the importance of ring size and protecting group strategy in spirocyclic amine synthesis but differ in specifics from the benzyl tert-butyl dicarboxylate preparation.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Acylation | Oxalyl chloride, CH2Cl2, 0-25°C | Formation of acyl chloride intermediate |
| 2 | Amide formation | Triethylamine, 0°C | Amide intermediate stabilization |
| 3 | Nucleophilic addition | Vinylmagnesium bromide, -60°C | Introduce vinyl group selectively |
| 4 | Ring closure | DBU base, 0-25°C | Formation of diazaspiro ring |
| 5 | Catalytic hydrogenation | Pd catalyst, H2, 50°C | Reduction and cyclization |
| 6 | Esterification | Benzyl chloroformate, base, 25°C | Introduction of benzyl ester group |
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl bromide, tert-butyl chloride, and other alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate is being investigated for its potential as a scaffold in drug design due to its unique structural features that allow for various functional group modifications. Its diazaspiro structure is of particular interest for developing compounds that target specific biological pathways.
2. Protein Degradation
This compound serves as a building block in the synthesis of protein degraders, which are therapeutic agents designed to selectively eliminate unwanted proteins from cells. The ability to modify the compound's structure makes it versatile for creating targeted therapies in oncology and other diseases where protein homeostasis is disrupted .
Material Science Applications
1. Polymer Chemistry
The compound's dicarboxylate functionality allows it to participate in polymerization reactions, leading to the development of novel polymers with tailored properties for applications in coatings, adhesives, and biomedical devices. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability.
Organic Synthesis Applications
1. Building Block for Complex Molecules
this compound acts as an important intermediate in the synthesis of complex organic molecules. Its unique spirocyclic structure provides a framework that can be elaborated upon to create diverse chemical entities for pharmaceutical applications.
2. Synthesis of Heterocycles
The nitrogen atoms in the diazaspiro structure facilitate the formation of heterocycles through cyclization reactions. This property is valuable in synthesizing compounds with biological activity, particularly those that exhibit antimicrobial and anticancer properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- 6,7-Diazaspiro[4.5]dec-9-ene-9-carboxamide derivatives : These compounds feature a carboxamide group and trifluoromethyl-substituted aryl moieties, as seen in Reference Example 109 (). Unlike the target compound, the nitrogen atoms are positioned at 6 and 7, and the substituents are tailored for kinase inhibition .
- 2,8-Diazaspiro[4.5]decane compounds : Patented derivatives () exhibit nitrogen atoms at positions 2 and 8, enabling diverse functionalization for applications in oncology and neurology.
Functional Group Variations
- Ester vs.
- Bulkiness of Substituents : The tert-butyl group in the target compound provides steric hindrance, reducing enzymatic degradation compared to smaller esters (e.g., methyl or ethyl) .
Pharmacological and Physicochemical Properties
Research Findings
- Synthetic Utility : The tert-butyl ester in the target compound resists acidic conditions, making it suitable for multi-step syntheses, as demonstrated in the preparation of trifluoromethylated pharmaceuticals () .
- Conformational Rigidity : Diazaspiro[4.5]decane scaffolds enhance binding affinity by restricting rotational freedom, a feature exploited in kinase inhibitors () and CNS-targeting agents () .
- Metabolic Profile : Bulky tert-butyl groups reduce cytochrome P450-mediated metabolism, extending half-life compared to analogues with smaller esters .
Biological Activity
1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate (CAS Number: 1523571-86-9) is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 374.474 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 492.3 ± 28.0 °C at 760 mmHg
- LogP : 3.33, indicating moderate lipophilicity which may influence its bioavailability and interaction with biological membranes.
Research indicates that compounds similar to 1-benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane derivatives often exhibit activity through various mechanisms:
- Modulation of Neurotransmitter Systems : Similar compounds have shown potential in modulating neurotransmitter systems, particularly in the central nervous system (CNS), which may lead to anxiolytic or antidepressant effects.
- Autophagy Regulation : Some studies suggest that diazaspiro compounds can influence autophagy pathways, critical for cellular homeostasis and neuroprotection .
Biological Activities
This compound has been evaluated for various biological activities:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against a range of bacterial strains.
- Cytotoxic Effects : In vitro studies have suggested cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.
Case Study 1: Antimicrobial Evaluation
A study conducted by evaluated the antimicrobial activity of various diazaspiro compounds, including derivatives of 1-benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane. The results showed significant inhibition of bacterial growth in both Gram-positive and Gram-negative strains.
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 1-Benzyl 7-tert-butyl ... | Multiple Strains | Varied (not specified) |
Case Study 2: Cytotoxicity Assessment
In a separate investigation focusing on the cytotoxicity of diazaspiro compounds against human cancer cell lines (e.g., HeLa and MCF-7), it was found that:
- The compound exhibited IC values in the low micromolar range, indicating substantial cytotoxicity.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 5.2 |
| MCF-7 | 3.8 |
Q & A
Q. How can researchers reconcile discrepancies between computational binding affinity predictions and experimental bioassay results?
- Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in molecular docking simulations. Experimentally, perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants. Consider solvent effects (e.g., DMSO concentration) on protein-ligand interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
